
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butoxyphenyl group and a methyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 4-butoxyphenylhydrazine with methyl propiolate under reflux conditions to form the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Análisis De Reacciones Químicas
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The triazole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its triazole ring is a common motif in many pharmaceutical compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, leading to various physiological effects.
Pathways Involved: The specific pathways involved depend on the biological context. For example, it may inhibit certain enzymes or modulate receptor activity, leading to antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone and 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ol share structural similarities with this compound.
Uniqueness: The presence of the triazole ring and the specific substitution pattern in this compound gives it unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
89779-19-1 |
|---|---|
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-5-methyltriazole |
InChI |
InChI=1S/C13H17N3O/c1-3-4-9-17-13-7-5-12(6-8-13)16-11(2)10-14-15-16/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
WVEVHHCZIYBNKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N2C(=CN=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


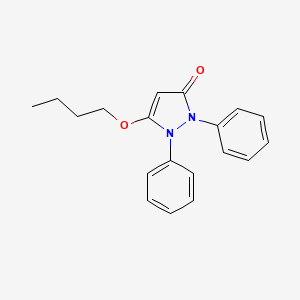
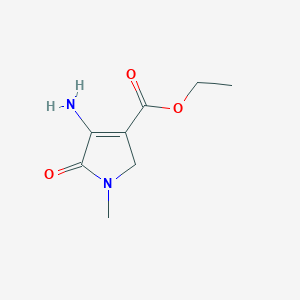
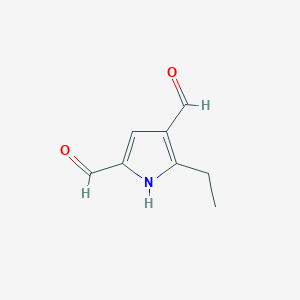
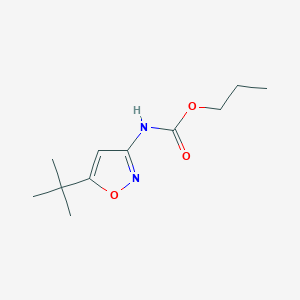
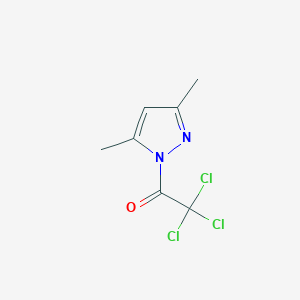


![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
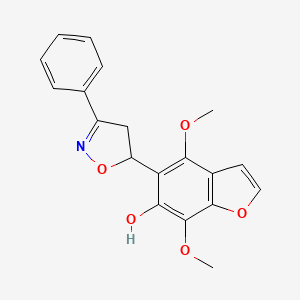
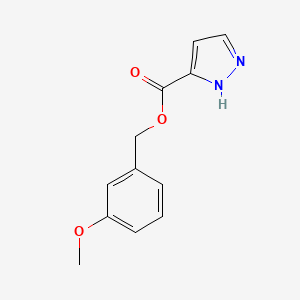
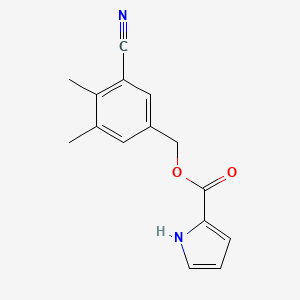

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
